molecular formula C6H7NO4 B1421209 Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate CAS No. 874827-32-4

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

Cat. No.: B1421209
CAS No.: 874827-32-4
M. Wt: 157.12 g/mol
InChI Key: QWJPLUWNLLBZCY-UHFFFAOYSA-N
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Description

Historical Context of Oxazolone Derivatives

The discovery and development of oxazolone derivatives trace back to the pioneering work of nineteenth-century chemists who laid the foundation for modern heterocyclic chemistry. The first synthesis of oxazolone compounds occurred in 1883 when Plochl produced oxazolone through the condensation of benzaldehyde with hippuric acid in the presence of acetic anhydride. This initial breakthrough established the fundamental synthetic approach that would influence oxazolone chemistry for decades to come.

A decade later, Friedrich Gustav Carl Emil Erlenmeyer made a crucial contribution to the field by establishing the first correct structure of oxazolone in 1893. Erlenmeyer achieved this by reacting benzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate, followed by Perkins condensation and initial cyclization of N-acetylglycine, yielding what became known as Erlenmeyer oxazolone. This structural elucidation marked a pivotal moment in heterocyclic chemistry, as it provided the theoretical foundation for understanding the bonding and reactivity patterns of these compounds.

The historical development of oxazolone chemistry continued throughout the twentieth century, with researchers exploring various synthetic routes and applications. The recognition that oxazolones serve as internal anhydrides of acyl amino acids with five-membered rings containing nitrogen and oxygen as heteroatoms led to increased interest in their synthetic utility. This understanding paved the way for the development of more sophisticated oxazolone derivatives, including this compound, which represents a modern evolution of these early discoveries.

Significance in Heterocyclic Chemistry

This compound holds particular significance within heterocyclic chemistry due to its unique structural features and versatile reactivity patterns. The compound exemplifies the fascinating chemistry of five-membered heterocycles, where the presence of both oxygen and nitrogen heteroatoms creates distinctive electronic and steric environments that influence chemical behavior. This dual heteroatom system contributes to the compound's ability to participate in diverse chemical transformations, making it valuable for synthetic applications.

The structural analysis of this compound reveals important insights into heterocyclic bonding patterns. The oxazole ring exhibits planar geometry with significant bond fixation, characterized by notable variation in the lengths of carbon-nitrogen bonds. The exocyclic carbon-oxygen bond displays characteristics typical of lactone functionality, while the ring system maintains aromatic character despite incomplete delocalization. These structural features contribute to the compound's unique reactivity profile and its utility as a synthetic intermediate.

Research has demonstrated that the chemistry of oxazolone derivatives, including this compound, is dominated by their tendency to undergo ring-opening reactions rather than maintaining their heterocyclic integrity. This reactivity pattern makes them particularly valuable as synthetic intermediates, as they can be readily transformed into various other functional groups and structural motifs. The compound's ability to function as both an electrophile and a nucleophile, depending on reaction conditions, further enhances its synthetic utility.

Property Value Reference
Molecular Formula C6H7NO4
Molecular Weight 157.125 g/mol
Chemical Abstracts Service Number 874827-32-4
International Union of Pure and Applied Chemistry Name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Monoisotopic Mass 157.037508
Polar Surface Area 72.3
Logarithm of Partition Coefficient 0.1446

Position within the Oxazolone Family of Compounds

Within the broader oxazolone family, this compound occupies a distinctive position as a saturated oxazolone derivative. The oxazolone family encompasses five different isomeric forms, distinguished by the location of carbonyl groups and double bonds: 5(4)-oxazolones, 5(2)-oxazolones, 2(3)-oxazolones, 4(5)-oxazolones, and 2(5)-oxazolones. Among these structural variants, the 5(4)-oxazolones represent the most important and extensively studied group, to which this compound belongs.

The classification of oxazolones into saturated and unsaturated forms provides another important organizational framework. This compound falls into the saturated category, characterized by the absence of additional double bonds within the heterocyclic ring system beyond those required for the basic oxazolone structure. This saturation pattern influences the compound's chemical reactivity and stability compared to its unsaturated counterparts.

Research has revealed that the biological and chemical activities of oxazolone derivatives are significantly influenced by substitution patterns at the C-2 and C-4 positions. In the case of this compound, the presence of an ethyl ester group at the C-4 position and an oxo group at the C-2 position creates a unique electronic environment that affects the compound's reactivity and potential applications. This substitution pattern distinguishes it from other oxazolone derivatives and contributes to its specific chemical properties.

The compound's position within the oxazolone family is further defined by its functional group composition. The simultaneous presence of lactone and ester functionalities within a single molecule creates opportunities for selective chemical transformations and diverse synthetic applications. This dual functionality allows this compound to serve as a versatile building block in organic synthesis, capable of participating in reactions that target either the heterocyclic core or the ester side chain.

Oxazolone Type Structure Classification Key Characteristics Reference
5(4)-oxazolones Most important group Contains this compound
5(2)-oxazolones Pseudo oxazolones Small number of recently discovered compounds
2(3)-oxazolones Several studies published Existence confirmed
4(5)-oxazolones Previously disputed Existence now demonstrated
2(5)-oxazolones Unknown systems No confirmed examples

Recent research has highlighted the synthetic versatility of this compound as a key intermediate for the synthesis of new heterocyclic compounds. Studies have demonstrated its utility in reactions with various nucleophilic reagents, including diamines and heterocyclic amines, leading to the formation of imidazolone derivatives and other complex heterocyclic systems. This reactivity profile underscores the compound's importance as a synthetic building block and its strategic position within the oxazolone family for accessing diverse molecular architectures.

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h3H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJPLUWNLLBZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674326
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874827-32-4
Record name Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl chloroformate with 2-amino-2-oxazoline under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed in the presence of an acid or base catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as amines or thiols can be used to replace the ester group.

Major Products

    Hydrolysis: Produces 2-oxo-2,3-dihydrooxazole-4-carboxylic acid and ethanol.

    Reduction: Yields the corresponding alcohol derivative.

    Substitution: Results in various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate serves as a fundamental building block for synthesizing more complex molecules with potential biological activity. It is particularly useful in developing novel compounds that exhibit unique chemical reactivity due to its oxazole ring structure .

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. Studies have shown that it can influence various biochemical pathways, potentially modulating enzyme activities and receptor interactions. For instance, the oxazole ring structure allows for specific binding to enzymes involved in metabolic processes.

Medicine

This compound has been explored for its therapeutic properties. Research indicates potential antimicrobial and anticancer activities, making it a candidate for drug development. Case studies have documented its efficacy against specific pathogens and cancer cell lines, highlighting its role in developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized in creating new materials and chemical processes. Its ability to participate in diverse chemical reactions makes it suitable for producing various industrial chemicals and intermediates.

Case Studies

Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

Case Study 2: Anticancer Properties
Research involving cancer cell lines indicated that this compound could induce apoptosis in specific types of cancer cells. The mechanism was linked to the compound's ability to interfere with cellular signaling pathways crucial for cancer cell survival.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (CAS: 1150271-25-2)
  • Molecular Formula: C₆H₇NO₄ (identical to the 4-carboxylate isomer).
  • Key Difference : The ester group is at position 5 instead of 4.
  • Applications: Higher annual sales (1,295 bottles vs.
  • Hydrogen Bonding : The altered ester position may reduce intramolecular H-bonding, affecting reactivity .

Benzoxazole Analogs

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (CAS: 139284-98-3)
  • Molecular Formula: C₉H₇NO₄; Molar Mass: 193.16 g/mol.
  • Structural Feature : A benzene ring fused to the oxazole, increasing planarity and stability.
  • Applications : Enhanced aromaticity may improve fluorescence properties, making it suitable for optoelectronic materials .
  • Crystallography : The fused benzene ring likely leads to tighter crystal packing, as observed in SHELX-refined structures .

Thiazole Derivatives

Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate (CAS: 886497-37-6)
  • Molecular Formula : C₁₂H₁₀N₂O₅S; Molar Mass : 294.28 g/mol.
  • Key Difference : Sulfur replaces oxygen in the heterocycle, altering electronic properties.
  • Applications : Thiazoles are common in antibiotics; the nitro group may enhance electrophilicity for nucleophilic substitutions .
  • Solubility : Increased lipophilicity due to the phenyl and nitro groups could reduce aqueous solubility compared to oxazoles .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Purity Key Structural Feature Applications
Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate 874827-32-4 C₆H₇NO₄ 157.13 97% 4-carboxylate, dihydrooxazole Medicinal intermediates, crystallography
Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate 1150271-25-2 C₆H₇NO₄ 157.13 N/A 5-carboxylate isomer High-throughput drug synthesis
Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate 139284-98-3 C₉H₇NO₄ 193.16 97% Benzene-fused oxazole Optoelectronics, stable fluorophores
Ethyl 4-(4-nitrophenyl)-2-oxo-2,3-dihydrothiazole-5-carboxylate 886497-37-6 C₁₂H₁₀N₂O₅S 294.28 N/A Thiazole core, nitro substituent Antimicrobial agents

Research Findings and Implications

  • Reactivity : The 4-carboxylate isomer’s NH group enables H-bonding, critical for crystal engineering , while sulfur in thiazole derivatives enhances electrophilicity .
  • Synthetic Accessibility : The lower availability of this compound (2 bottles in stock) compared to its 5-carboxylate isomer may reflect synthetic challenges or niche applications .

Biological Activity

Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and applications, supported by relevant case studies and findings from various research sources.

This compound has the molecular formula C6H7NO4C_6H_7NO_4 and a molecular weight of 157.13 g/mol. The compound features an oxazole ring, which is significant in its interaction with biological targets. Its synthesis typically involves the reaction of ethyl chloroformate with 2-amino-2-oxazoline under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The oxazole ring structure facilitates binding to molecular targets, potentially modulating their activity. This compound has shown promise in:

  • Antimicrobial Activity : Exhibiting effects against various bacterial strains.
  • Anticancer Properties : Demonstrating cytotoxic effects on cancer cell lines.

Antimicrobial Activity

This compound has been evaluated for its antibacterial properties. Studies indicate that it can inhibit the growth of pathogenic bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as human promyelocytic leukemia HL-60 cells. The mechanism involves:

  • Caspase Activation : The compound triggers caspase-3 activity, which is crucial for apoptosis.
  • Bax/Bcl-2 Modulation : It upregulates pro-apoptotic protein Bax while downregulating anti-apoptotic Bcl-2, leading to increased apoptotic signaling .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity This compound exhibited significant antibacterial effects against specific strains isolated from wound infections in Baghdad .
Cytotoxicity in Cancer Cells In HL-60 cells, the compound showed a concentration-dependent reduction in cell viability and induced apoptosis through increased intracellular calcium levels and reactive oxygen species (ROS) production .
Mechanistic Insights The compound's ability to alter mitochondrial membrane potential was linked to its pro-apoptotic effects, indicating a complex interplay between oxidative stress and apoptotic signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor molecules (e.g., oxazole derivatives) under controlled conditions. Key parameters include:

  • Temperature : Reactions often proceed at reflux (e.g., 80–110°C) in solvents like ethanol or toluene .
  • Catalysts : Acidic or basic catalysts (e.g., methylsulfonic acid) may accelerate cyclization or substitution reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/cyclohexane) or recrystallization (ethyl acetate) ensures purity .
    • Optimization : Systematic variation of solvent polarity, stoichiometry, and reaction time improves yield. For example, prolonged heating (6–12 hours) enhances completion, monitored via TLC .

Q. How is spectroscopic analysis (NMR, IR, MS) utilized to confirm the structure and purity of the compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify functional groups and ring substituents. For oxazole derivatives, characteristic peaks include aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl carbons (δ 165–170 ppm) .
  • IR : Stretching frequencies for C=O (1680–1750 cm1^{-1}) and N–H (3200–3400 cm1^{-1}) confirm the oxazole ring and substituents .
  • MS : High-resolution mass spectrometry verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion, yielding precise bond lengths and angles (mean σ < 0.002 Å) .
  • Refinement with SHELX : SHELXL refines structures using high-resolution data, resolving torsional ambiguities. For example, dihedral angles between heterocyclic rings (e.g., 84.59° in related compounds) validate stereochemistry .
  • Validation : Hydrogen bonding networks (e.g., N–H⋯O interactions) and R-factor convergence (<0.05) ensure structural accuracy .

Q. What experimental strategies address discrepancies in biological activity data across studies (e.g., antimicrobial vs. anticancer results)?

  • Methodological Answer :

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing and MTT assays for cytotoxicity to ensure reproducibility .
  • Control Compounds : Include reference drugs (e.g., cisplatin for anticancer studies) to calibrate activity thresholds .
  • Structural Modifications : Introduce substituents (e.g., halogens, hydroxyethyl groups) to isolate structure-activity relationships (SAR) and resolve conflicting bioactivity .

Q. How can computational methods (e.g., molecular docking) be integrated with in vitro assays to elucidate the mechanism of action?

  • Methodological Answer :

  • Target Identification : Docking simulations (AutoDock Vina, Schrödinger) predict binding affinities to enzymes (e.g., bacterial topoisomerases or kinases) .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with in vitro IC50_{50} values. For example, oxazole derivatives showing strong binding to DNA gyrase correlate with antimicrobial activity .
  • Dynamic Studies : MD simulations (AMBER, GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s reactivity in substitution reactions?

  • Methodological Answer :

  • Reaction Conditions : Discrepancies may arise from solvent polarity (e.g., DMSO vs. THF) or nucleophile strength. For example, bromine substituents form preferentially in polar aprotic solvents .
  • Analytical Techniques : LC-MS monitors intermediate formation, distinguishing competing pathways (e.g., oxidation vs. substitution) .
  • Replication : Repeat reactions under inert atmospheres (N2_2/Ar) to exclude moisture/oxygen interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate
Reactant of Route 2
Ethyl 2-oxo-2,3-dihydrooxazole-4-carboxylate

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